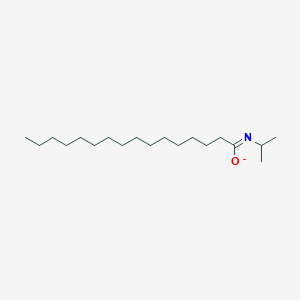
N-(1-Methylethyl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoylisopropylamide is an organic compound with the molecular formula C19H39NO and a molar mass of 297.52 g/mol . It is a colorless crystalline solid that is stable at room temperature . This compound is almost insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones . Palmitoylisopropylamide is known for its applications in various fields, including agriculture, medicine, and organic synthesis .
Preparation Methods
The preparation of Palmitoylisopropylamide generally involves the following steps :
Aniline Reaction: Aniline reacts with phthalic acid to generate aniline phthalate.
Dehydration: The aniline phthalate is then heated to a high temperature and dehydrated to generate Palmitoylisopropylamide.
Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .
Chemical Reactions Analysis
Palmitoylisopropylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Palmitoylisopropylamide has a wide range of scientific research applications :
Chemistry: It is used as a raw material for the synthesis of various organic compounds, including dyes, polymers, and rubber.
Biology: It is used in studies related to cell proliferation and the inhibition of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of anandamide.
Medicine: It is used in the synthesis of various drugs, including anticancer drugs, immunosuppressants, and anti-tuberculosis drugs.
Industry: It is used as a raw material for pesticides or plant growth regulators.
Mechanism of Action
Palmitoylisopropylamide exerts its effects primarily by inhibiting the enzyme fatty acid amide hydrolase (FAAH) . This inhibition prevents the metabolism of anandamide, an endogenous fatty acid that activates cannabinoid receptors . By reducing the degradation of anandamide, Palmitoylisopropylamide helps maintain higher levels of this compound, which can have various physiological effects, including anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Palmitoylisopropylamide is similar to other compounds such as palmitoylethanolamide and oleoylethanolamide . it has unique properties that make it distinct:
Palmitoylethanolamide: This compound also inhibits FAAH but has a different molecular structure, incorporating ethanolamide instead of isopropylamide.
Oleoylethanolamide: This compound has a similar mechanism of action but differs in its fatty acid chain length and structure.
These differences in structure and function highlight the uniqueness of Palmitoylisopropylamide in its applications and effects .
Properties
Molecular Formula |
C19H38NO- |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
N-propan-2-ylhexadecanimidate |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)/p-1 |
InChI Key |
TZYVUGCYYQOTQR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=NC(C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















